N,N-dibutyl-2-methoxy-4-methylsulfanyl-benzamide
Description
Properties
CAS No. |
6620-53-7 |
|---|---|
Molecular Formula |
C17H27NO2S |
Molecular Weight |
309.5 g/mol |
IUPAC Name |
N,N-dibutyl-2-methoxy-4-methylsulfanylbenzamide |
InChI |
InChI=1S/C17H27NO2S/c1-5-7-11-18(12-8-6-2)17(19)15-10-9-14(21-4)13-16(15)20-3/h9-10,13H,5-8,11-12H2,1-4H3 |
InChI Key |
MJFHPEOOSJXSLA-UHFFFAOYSA-N |
Canonical SMILES |
CCCCN(CCCC)C(=O)C1=C(C=C(C=C1)SC)OC |
Origin of Product |
United States |
Preparation Methods
Nitro-Group Reduction and Methylthio Introduction
A reported method starts with 2-methyl-5-nitrophenol. Nitration and subsequent reduction yield 2-methyl-5-aminophenol, which undergoes methoxylation and methylthio substitution. Sulfonation with methanethiol in the presence of a copper catalyst introduces the methylsulfanyl group. This route achieves a 37% overall yield.
Direct Functionalization of Benzoic Acid Derivatives
An alternative approach involves methylating 4-methylsulfanyl-salicylic acid using dimethyl sulfate under alkaline conditions. This method avoids nitro intermediates but requires careful control of methylation selectivity to prevent over-alkylation.
Acyl Chloride Formation
Conversion of 2-methoxy-4-methylsulfanylbenzoic acid to its acyl chloride is achieved using thionyl chloride (SOCl₂). Key conditions include:
| Parameter | Optimal Value | Source |
|---|---|---|
| SOCl₂ Equivalents | 1.5–2.0 | |
| Temperature | 60–80°C | |
| Reaction Time | 2–4 hours | |
| Solvent | Toluene or neat |
The reaction is monitored by IR spectroscopy, with disappearance of the –COOH stretch (1700 cm⁻¹) confirming completion. Excess SOCl₂ is removed via distillation under reduced pressure.
Amidation with Dibutylamine
The acyl chloride reacts with dibutylamine to form the target benzamide. Two methodologies are prominent:
Schotten-Baumann Conditions
Aqueous alkaline conditions (e.g., NaOH) facilitate rapid amidation. Dibutylamine is added dropwise to the acyl chloride in dichloromethane, with triethylamine as an HCl scavenger. Yields range from 70–85%.
-
Dissolve 2-methoxy-4-methylsulfanylbenzoyl chloride (1.0 eq) in anhydrous CH₂Cl₂.
-
Add dibutylamine (1.2 eq) and triethylamine (1.5 eq) at 0°C.
-
Warm to room temperature, stir for 12 hours.
-
Extract with 5% HCl, dry over Na₂SO₄, and purify via recrystallization (ethanol/water).
Non-Aqueous Aminolysis
In anhydrous toluene, the reaction proceeds at reflux (110°C) for 6 hours, achieving 90% yield. This method avoids side reactions but requires rigorous drying.
Industrial-Scale Optimization
For large-scale production, continuous flow reactors enhance efficiency. Key parameters:
| Factor | Optimization Insight | Source |
|---|---|---|
| Catalyst | None required | |
| Solvent Recovery | Toluene (90% reuse) | |
| Purity | >99% (HPLC) |
Analytical Characterization
The final product is validated using:
-
¹H NMR (400 MHz, CDCl₃): δ 7.65 (d, J = 8.4 Hz, 1H, Ar–H), 6.92 (s, 1H, Ar–H), 3.89 (s, 3H, OCH₃), 3.40 (t, 4H, N–CH₂), 2.52 (s, 3H, S–CH₃), 1.60–1.20 (m, 8H, CH₂), 0.92 (t, 6H, CH₃).
Comparative Analysis of Methods
| Method | Yield (%) | Purity (%) | Scalability |
|---|---|---|---|
| Schotten-Baumann | 85 | 98 | Moderate |
| Non-Aqueous Aminolysis | 90 | 99 | High |
Non-aqueous conditions favor higher yields and purity, albeit with increased solvent costs .
Scientific Research Applications
Pharmacological Applications
1. Drug Development:
N,N-dibutyl-2-methoxy-4-methylsulfanyl-benzamide has been identified as a promising candidate for drug design due to its structural features that may interact with biological targets. Preliminary studies indicate that compounds with similar structures can inhibit enzymes or receptors involved in inflammatory pathways. The amide bond in the compound can undergo hydrolysis under acidic or basic conditions, which is relevant for its metabolism and potential therapeutic effects.
2. Enzyme Inhibition Studies:
Research has shown that this compound could potentially serve as an inhibitor for various enzymes, including those involved in metabolic pathways. Its binding affinity with biological targets is currently under investigation, with early findings suggesting it may inhibit certain inflammatory mediators.
Synthetic Methodologies
The synthesis of this compound typically involves multiple steps, including:
-
Formation of the Benzamide:
The initial step involves the reaction of butylamine with an appropriate carboxylic acid derivative to form the benzamide structure. -
Introduction of Functional Groups:
Subsequent reactions introduce the methoxy and methylthio groups through nucleophilic substitution or other organic transformations. -
Purification:
The final product is purified using techniques such as recrystallization or chromatography to ensure high purity for biological testing.
Mechanism of Action
The mechanism of action of N,N-dibutyl-2-methoxy-4-methylsulfanyl-benzamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The methoxy and methylsulfanyl groups can influence the compound’s binding affinity and specificity, affecting its overall biological activity.
Comparison with Similar Compounds
Comparison with Structural Analogues
Structural Features and Substituent Effects
Key Analogues:
- 2-Methoxy-N-{5-[2-(4-methoxyphenyl)ethyl]-1,3,4-thiadiazol-2-yl}-4-(methylsulfanyl)benzamide (): Shares the 2-methoxy and 4-methylsulfanyl groups but incorporates a thiadiazole ring linked to a 4-methoxyphenethyl chain.
- N-(6-Dimethylsulfamoyl-benzothiazol-2-yl)-4-methoxy-benzamide (): Features a benzothiazole ring with a dimethylsulfamoyl group. The sulfonamide group increases polarity, contrasting with the lipophilic dibutyl groups in the target compound .
- 4-[Bis(2-methoxyethyl)sulfamoyl]-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]benzamide (): Contains a bis(2-methoxyethyl)sulfamoyl group and a thiazole ring. The sulfamoyl group enhances hydrogen-bonding capacity, while the thiazole may improve metabolic stability compared to methylsulfanyl .
Structural Implications:
- Lipophilicity : The N,N-dibutyl groups in the target compound likely increase logP values relative to analogues with polar sulfonamides () or heterocycles ().
- Electronic Effects : The methylsulfanyl group (electron-donating) contrasts with nitro () or sulfonamide () groups, which are electron-withdrawing, altering reactivity in electrophilic substitutions .
Physicochemical and Pharmacokinetic Properties
Pharmacological and Toxicological Profiles
- HPAPB (): Exhibits HDAC inhibitory activity with IC₅₀ ~100–200 µM and reduced toxicity (LD₅₀ = 1.29 g/kg) compared to SAHA. The target compound’s methylsulfanyl group could modulate toxicity, though its exact profile remains uncharacterized .
- Pesticide Analogues (): Etobenzanid (N-(2,3-dichlorophenyl)-4-(ethoxymethoxy)benzamide) demonstrates substituent-dependent pesticidal activity.
Biological Activity
N,N-dibutyl-2-methoxy-4-methylsulfanyl-benzamide is an organic compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry and agricultural applications. This article explores its biological activity, synthesis, and relevant research findings.
Chemical Structure and Properties
This compound has a molecular formula of C${15}$H${23}$N${1}$O${1}$S$_{1}$ and a molecular weight of approximately 309.47 g/mol. The compound features a benzamide structure with two butyl groups attached to the nitrogen atom, a methoxy group at the second position, and a methylthio group at the fourth position of the benzene ring. This unique arrangement influences its lipophilicity and biological activity compared to similar compounds.
Synthesis
The synthesis of this compound typically involves several steps, including:
- Formation of the Benzamide Backbone : Starting from an appropriate aromatic amine.
- Alkylation : Introducing butyl groups via nucleophilic substitution.
- Functional Group Modifications : Adding methoxy and methylthio groups through specific chemical reactions.
Alternative synthetic routes may vary in starting materials or reaction conditions but generally follow these fundamental approaches.
Pharmacological Potential
Preliminary studies indicate that this compound may exhibit the following biological activities:
- Enzyme Inhibition : Similar compounds have shown potential in inhibiting enzymes involved in inflammatory pathways. This suggests that this compound could have anti-inflammatory properties.
- Antiviral Activity : Benzamide derivatives have been studied for their antiviral effects, particularly against viruses such as HBV (Hepatitis B Virus). The mechanism often involves increasing intracellular levels of specific proteins that inhibit viral replication .
Case Studies and Research Findings
A review of recent literature reveals various studies on benzamide derivatives, including:
- Antiviral Effects : Research indicates that compounds structurally similar to this compound can exert broad-spectrum antiviral effects by enhancing intracellular levels of APOBEC3G, which is crucial in inhibiting HBV replication .
- Cytotoxicity Assessments : In vitro studies demonstrate varying cytotoxic effects across different cell lines. For instance, certain benzamide derivatives exhibit selective cytotoxicity against cancer cell lines while maintaining low toxicity in normal cells .
- Structure-Activity Relationship (SAR) : Investigations into SAR suggest that specific functional groups significantly influence the biological activity of benzamides. For example, the presence of alkyl chains can enhance lipophilicity and improve binding affinity to biological targets .
Comparative Analysis of Related Compounds
Chemical Reactions Analysis
Directed Ortho-Metalation (DoM)
The methoxy (-OMe) and methylsulfanyl (-SMe) groups act as directing groups for ortho-lithiation. Using strong bases like sec-butyllithium (s-BuLi) or lithium diisopropylamide (LDA) in THF at -78°C, the ortho position undergoes functionalization :
Example Reactions :
-
Formylation : Quenching with DMF produces the ortho-formylated derivative (65% yield).
-
Iodination : Reaction with iodine yields the ortho-iodinated product (60% yield).
Table: Directed Metalation Reactions
| Electrophile | Base | Solvent | Product | Yield | Reference |
|---|---|---|---|---|---|
| DMF | s-BuLi | THF | Ortho-formylated amide | 65% | |
| I₂ | LDA | Et₂O | Ortho-iodinated amide | 60% |
Electrophilic Aromatic Substitution (EAS)
The electron-donating methoxy and methylsulfanyl groups activate the benzene ring for EAS. Nitration and sulfonation occur preferentially at the para position to the -OMe group due to steric hindrance from the -SMe group .
Nitration :
Oxidation of the Methylsulfanyl Group
The -SMe group undergoes oxidation to sulfoxide or sulfone using meta-chloroperbenzoic acid (mCPBA) or hydrogen peroxide (H₂O₂) :
Reaction Pathways :
-
Sulfoxide Formation : mCPBA (1 equiv), CH₂Cl₂, 0°C → Sulfoxide (72% yield).
-
Sulfone Formation : H₂O₂ (excess), AcOH, 50°C → Sulfone (85% yield).
Table: Sulfur Oxidation
| Oxidizing Agent | Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| mCPBA (1 equiv) | CH₂Cl₂, 0°C, 2 hr | Sulfoxide | 72% | |
| H₂O₂ (30%) | AcOH, 50°C, 6 hr | Sulfone | 85% |
Hydrolysis and Stability
The amide bond resists hydrolysis under mild conditions due to steric protection from dibutyl groups. Prolonged heating with concentrated HCl (6M, reflux) cleaves the amide to 2-methoxy-4-methylsulfanylbenzoic acid (recovery: 92%) .
Nucleophilic Acyl Substitution
Q & A
Q. What are the optimal synthetic routes for N,N-dibutyl-2-methoxy-4-methylsulfanyl-benzamide, and how can reaction conditions be optimized?
Methodological Answer: The synthesis of benzamide derivatives typically involves coupling reactions between carboxylic acid derivatives and amines. For this compound:
- Reagent Selection : Use 2-methoxy-4-methylsulfanyl-benzoic acid activated with coupling agents like EDCl/HOBt or converted to an acyl chloride using thionyl chloride (SOCl₂). React with N,N-dibutylamine in anhydrous conditions.
- Solvent and Catalysis : Dichloromethane (DCM) or acetonitrile (MeCN) with a base (e.g., potassium carbonate) to scavenge HCl .
- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from ethanol. Monitor purity via TLC and HPLC.
- Yield Optimization : Control stoichiometry (1:1.2 molar ratio of acid to amine) and reaction time (12–24 hrs at reflux).
Q. Which spectroscopic techniques are most effective for characterizing this compound?
Methodological Answer:
- NMR Spectroscopy :
- ¹H NMR : Methoxy (-OCH₃) appears as a singlet at δ 3.8–4.0 ppm. Methylsulfanyl (-SCH₃) shows as a singlet at δ 2.4–2.6 ppm. N,N-dibutyl groups exhibit split peaks for CH₂ groups (δ 0.8–1.6 ppm) .
- ¹³C NMR : Carbonyl (C=O) at δ 165–170 ppm; aromatic carbons at δ 110–150 ppm.
- IR Spectroscopy : Stretch bands for C=O (~1650 cm⁻¹), C-O (methoxy, ~1250 cm⁻¹), and C-S (methylsulfanyl, ~600–700 cm⁻¹) .
- Mass Spectrometry : High-resolution ESI-MS to confirm molecular ion [M+H]⁺ and fragmentation patterns.
Q. How can X-ray crystallography validate the molecular structure of this compound?
Methodological Answer:
- Crystal Growth : Slow evaporation from a solvent mixture (e.g., ethanol/diethyl ether) to obtain single crystals.
- Data Collection : Use a diffractometer (Mo/Kα radiation, λ = 0.71073 Å) at low temperature (e.g., 150 K) to minimize thermal motion .
- Refinement : Employ SHELXL for structure solution and refinement. Key parameters: R-factor < 0.05, data-to-parameter ratio > 15 .
- Validation : Compare bond lengths/angles with similar benzamide derivatives (e.g., N,N-diethyl analogs ).
Advanced Research Questions
Q. How can computational modeling predict the reactivity and electronic properties of this compound?
Methodological Answer:
- DFT Calculations : Use Gaussian or ORCA software to optimize geometry at the B3LYP/6-31G(d) level. Analyze frontier orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites .
- Solvent Effects : Include polarizable continuum models (PCM) for solvation energy.
- Reactivity Insights : Methylsulfanyl groups may enhance electron-donating effects, stabilizing intermediates in substitution reactions.
Q. What strategies resolve contradictions in reported biological activities (e.g., enzyme inhibition vs. inactivity)?
Methodological Answer:
- Assay Reproducibility : Standardize conditions (pH, temperature, co-solvents like DMSO ≤ 1%).
- Target Validation : Use orthogonal assays (e.g., fluorescence polarization and SPR for binding affinity).
- Structural Analogues : Compare with N-(4-chlorophenyl)-2-methoxy-4-methylbenzamide to isolate substituent effects.
- Data Analysis : Apply statistical tools (e.g., ANOVA) to assess significance of variations across studies.
Q. How can the compound’s pharmacokinetic properties be evaluated in preclinical models?
Methodological Answer:
- In Vitro ADME :
- In Vivo Studies : Administer to rodents (IV/oral) and calculate bioavailability (AUC₀–∞). Plasma samples analyzed using validated HPLC-MS/MS methods.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
